molecular formula C8H8N2OS B1345993 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one CAS No. 60750-75-6

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one

Cat. No.: B1345993
CAS No.: 60750-75-6
M. Wt: 180.23 g/mol
InChI Key: LXCCCCOECARKEZ-UHFFFAOYSA-N
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Description

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is a heterocyclic compound that features a unique isothiazolo-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with thioamide compounds, followed by cyclization under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or alcohols .

Scientific Research Applications

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both nitrogen and sulfur atoms in the ring system. This unique structure contributes to its distinct chemical reactivity and potential biological activities .

Properties

IUPAC Name

4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c1-4-3-5(2)9-8-6(4)7(11)10-12-8/h3H,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCCCCOECARKEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C(=O)NS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60209572
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60750-75-6
Record name 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60750-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060750756
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isothiazolo(5,4-b)pyridin-3(2H)-one, 4,6-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60209572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is known about the structural characteristics of 4,6-Dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivatives?

A1: Several studies have investigated the structure of this compound derivatives using X-ray analysis. Research reveals that in the molecule 2-[4-(2-Fluoro­phen­yl)piperazin-1-ylmeth­yl]-4,6-dimethyl­isothia­zolo[5,4-b]pyridin-3(2H)-one, the piperazine ring adopts a chair conformation []. Additionally, the study observed a diminished conjugation effect of the lone pair of the tertiary N atom with the π-electron system of the fluorophenyl ring due to the steric effect of the 2-F substituent []. This research highlights the importance of substituent effects on the conformational preferences and electronic properties of these compounds.

Q2: Are there any noticeable intermolecular interactions present in the crystal structure of these compounds?

A2: Yes, analysis of the crystal structure of 2-[4-(2-Fluoro­phen­yl)piperazin-1-ylmeth­yl]-4,6-dimethyl­isothia­zolo[5,4-b]pyridin-3(2H)-one revealed the presence of intermolecular interactions. Specifically, short inter­molecular C—H⋯X (X = N, O) contacts and π–π inter­actions with a ring centroid-to-centroid separation of 3.5908 (18) A were observed []. These findings suggest that these interactions may play a role in the crystal packing and solid-state properties of this compound.

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